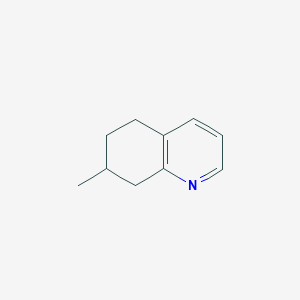

(R)-7-methyl-5,6,7,8-tetrahydroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral organic compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-methyl-5,6,7,8-tetrahydroquinoline typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-methylquinoline using a chiral catalyst to ensure the ®-configuration. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of ®-7-methyl-5,6,7,8-tetrahydroquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable chiral catalysts and green solvents is also emphasized to make the process more sustainable.

Types of Reactions:

Oxidation: ®-7-methyl-5,6,7,8-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of the compound can lead to fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 7-methylquinoline.

Reduction: 7-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: 7-alkyl or 7-acyl derivatives of tetrahydroquinoline.

科学研究应用

Anticancer Activity

Research has shown that (R)-7-methyl-5,6,7,8-tetrahydroquinoline and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. Key findings include:

- Cell Lines Tested : The compound has been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells.

- Mechanism of Action : It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis .

Chiral Ligands in Asymmetric Catalysis

This compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances catalytic reactivity in organic transformations. This application is crucial in synthesizing enantiomerically pure compounds for pharmaceuticals .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Unsubstituted at position 7 | Lacks chirality; limited biological activity |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 2 | Different stereochemical properties affecting reactivity |

| 8-Amino-5,6,7,8-tetrahydroquinoline | Amino group at position 8 | Exhibits distinct biological activities as ligands |

| 3-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 3 | Similar but less studied for biological applications |

The unique chiral configuration of this compound enhances its potential in pharmaceutical applications compared to its non-chiral or differently substituted analogs.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative activity of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving ROS generation and mitochondrial dysfunction. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Catalytic Applications

Another research focused on the use of this compound as a chiral ligand in metal-catalyzed reactions. The study demonstrated that the compound could enhance reaction rates and selectivity in asymmetric synthesis processes. This application underscores its importance in producing enantiomerically pure compounds essential for drug development .

作用机制

The mechanism of action of ®-7-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound acts as an agonist or antagonist, depending on the target.

相似化合物的比较

7-methylquinoline: Lacks the tetrahydro structure, making it less versatile in certain reactions.

5,6,7,8-tetrahydroquinoline: Lacks the methyl group, affecting its reactivity and applications.

(S)-7-methyl-5,6,7,8-tetrahydroquinoline: The enantiomer of the compound, which may have different biological activities.

Uniqueness: ®-7-methyl-5,6,7,8-tetrahydroquinoline stands out due to its specific ®-configuration and the presence of a methyl group at the 7th position

生物活性

(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family of compounds, characterized by a bicyclic structure that includes a saturated quinoline moiety. The presence of a methyl group at the 7-position contributes to its unique biological activity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a comparative study involving several derivatives of tetrahydroquinoline, it was found that the compound (R)-5a (a derivative closely related to this compound) displayed potent cytotoxic effects with IC50 values as low as 0.6 µM against colorectal adenocarcinoma (HCT-116) and ovarian carcinoma (A2780) cells .

Table 1: IC50 Values of (R)-5a Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 0.6 |

| A2780 (Ovarian) | 0.8 |

| HeLa (Cervical) | 1.2 |

| MSTO-211H (Mesothelioma) | 1.5 |

The mechanisms underlying the antiproliferative effects of this compound involve the induction of oxidative stress and mitochondrial dysfunction:

- Reactive Oxygen Species (ROS) Production : The compound significantly increases ROS levels in treated cells. For instance, in A2780 cells treated with (R)-5a at concentrations of 25 µM and 50 µM, ROS production was found to be over four times higher than in untreated controls .

- Mitochondrial Membrane Depolarization : Treatment with (R)-5a leads to mitochondrial depolarization, which is indicative of mitochondrial dysfunction—a critical event in triggering apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to affect cell cycle phases in various cancer cell lines, leading to increased apoptosis rates .

Study on Colorectal Cancer

A recent study focused on the effects of a series of tetrahydroquinoline derivatives on colorectal cancer cells. Among these compounds, one derivative demonstrated significant inhibition of colony formation and cell migration in HCT-116 cells. This effect was attributed to the disruption of cellular redox balance and activation of autophagy pathways via PI3K/AKT/mTOR signaling .

Synthesis and Evaluation

The synthesis of chiral tetrahydroquinoline derivatives has been explored extensively. In one study, several derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications at specific positions on the tetrahydroquinoline scaffold could enhance antiproliferative activity and selectivity towards cancer cells .

Table 2: Summary of Biological Evaluations

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (R)-5a | A2780 | 0.8 | ROS production & mitochondrial depolarization |

| Derivative X | HCT-116 | 0.4 | Induction of autophagy |

| Derivative Y | HeLa | 1.1 | Cell cycle arrest |

属性

CAS 编号 |

121283-06-5 |

|---|---|

分子式 |

C10H13N |

分子量 |

147.22 g/mol |

IUPAC 名称 |

7-methyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3 |

InChI 键 |

QXBSOZVQPKHCHD-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)N=CC=C2 |

手性 SMILES |

C[C@@H]1CCC2=C(C1)N=CC=C2 |

规范 SMILES |

CC1CCC2=C(C1)N=CC=C2 |

同义词 |

Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。